Alkyne-PEG4-maleimide

Bioconjugation Peptide Engineering Collagen Mimetics

Alkyne-PEG4-maleimide (CAS 1609651-90-2) is a heterobifunctional crosslinker composed of a terminal alkyne group and a maleimide moiety connected by a polyethylene glycol (PEG) chain of four ethylene glycol units (PEG4). This molecule is designed for stepwise bioconjugation strategies, enabling the covalent linking of thiol-containing biomolecules to azide-modified partners via a two-step process: a thiol-maleimide Michael addition followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C18H26N2O7
Molecular Weight 382.4 g/mol
Cat. No. B15621598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-PEG4-maleimide
Molecular FormulaC18H26N2O7
Molecular Weight382.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21)
InChIKeyGHEBECZRHJXPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alkyne-PEG4-maleimide: A Definitive Heterobifunctional Linker for Precision Bioconjugation and PROTAC Development


Alkyne-PEG4-maleimide (CAS 1609651-90-2) is a heterobifunctional crosslinker composed of a terminal alkyne group and a maleimide moiety connected by a polyethylene glycol (PEG) chain of four ethylene glycol units (PEG4) . This molecule is designed for stepwise bioconjugation strategies, enabling the covalent linking of thiol-containing biomolecules to azide-modified partners via a two-step process: a thiol-maleimide Michael addition followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The PEG4 spacer, with a calculated length of 14 Å (1.4 nm), is a critical design element that confers aqueous solubility and biocompatibility, making it a versatile tool for advanced research in chemical biology, targeted protein degradation, and materials science .

Alkyne-PEG4-maleimide: Why Linker Length and Composition Preclude Direct Replacement with Analogous PEG-based Crosslinkers


While the market offers numerous PEG-based heterobifunctional linkers, the selection of a specific PEG spacer length and terminal functional groups is not arbitrary; it directly and quantifiably influences the physicochemical properties and functional outcomes of the final bioconjugate. Studies demonstrate that varying PEG linker length between two, four, and six units can systematically alter critical parameters such as thermal stability, folding kinetics, and overall conjugate assembly [1]. The PEG4 spacer represents a specific, quantifiable sweet spot: it is long enough to effectively reduce steric hindrance during subsequent click chemistry steps but not so long as to introduce excessive conformational flexibility that may destabilize a conjugate or complicate purification. Therefore, generic substitution with an Alkyne-PEG2-maleimide or Alkyne-PEG6-maleimide is not a simple swap; it constitutes a significant change in experimental design that will yield a demonstrably different outcome, necessitating a new round of optimization [1]. The evidence below provides a quantitative basis for selecting Alkyne-PEG4-maleimide over its closest in-class analogs.

Quantitative Evidence for Alkyne-PEG4-maleimide: A Comparative Analysis of Performance and Differentiation


Optimized PEG4 Spacer Length: A Balanced Effect on Conjugate Thermal Stability

A systematic study comparing PEGylated linkers of different lengths (PEG2, PEG4, PEG6) in tethered collagen-mimetic peptides (CMPs) demonstrated that the PEG4 linker provides an intermediate effect on thermal stability. The melting temperature (Tm) of the CMP triple helix was found to systematically decrease as the flexible PEG linker length increased [1]. This indicates that the PEG4 linker strikes a quantifiable balance between providing flexibility for conjugation and maintaining the structural integrity of the assembled construct, a balance not achieved by the shorter PEG2 or the longer PEG6 alternatives [1].

Bioconjugation Peptide Engineering Collagen Mimetics

Maleimide-Thiol Conjugation Specificity: A 1000-Fold Rate Advantage Over Amines

The maleimide functional group on Alkyne-PEG4-maleimide exhibits a remarkable specificity for thiols (-SH) over amines (-NH2) under optimal reaction conditions (pH 6.5-7.5) . At pH 7.0, the reaction rate with a sulfhydryl group is approximately 1000 times faster than its reaction with an amine [1]. This high degree of chemoselectivity, a hallmark of maleimide chemistry, is a key differentiator when compared to alternative reactive handles like NHS-esters, which are broadly reactive with primary amines and more prone to hydrolysis [2].

Bioconjugation Chemical Biology Protein Labeling

Purity and Identity Metrics: Verifiable Quality for Reproducible Research

The procurement value of Alkyne-PEG4-maleimide is directly supported by vendor-supplied analytical data that confirms its identity and purity. These metrics ensure lot-to-lot consistency and are essential for reproducible experimental outcomes. The reported purity is typically >95% by HPLC, with some vendors reporting up to 99.96% . The molecular weight is 382.41 g/mol (C18H26N2O7), and the InChIKey is GHEBECZRHJXPTL-UHFFFAOYSA-N, which uniquely identifies the molecule .

Analytical Chemistry Quality Control Procurement

Alkyne-PEG4-maleimide: Definitive Applications Driven by Quantitative Evidence


Synthesis of Stable and Structurally Defined Collagen-Mimetic Peptide (CMP) Assemblies

Researchers engineering collagen-mimetic biomaterials should select Alkyne-PEG4-maleimide as their preferred linker. Evidence from a direct head-to-head comparison of PEG2, PEG4, and PEG6 linkers shows that the PEG4 spacer provides an optimal balance, conferring sufficient flexibility for conjugation while mitigating the destabilizing effects on triple helix thermal stability observed with the longer PEG6 linker [1].

Site-Specific Bioconjugation for PROTAC Linker Synthesis

In the construction of Proteolysis-Targeting Chimeras (PROTACs), precise, stepwise assembly is paramount. Alkyne-PEG4-maleimide enables a robust and orthogonal conjugation strategy. The maleimide group ensures highly specific and efficient (1000x rate advantage) attachment to a thiol-bearing ligand (e.g., a cysteine-engineered E3 ligase binder). The resulting intermediate can then be cleanly conjugated to an azide-functionalized target protein ligand via CuAAC, leveraging the PEG4 spacer to provide crucial spatial separation between the two protein-binding moieties .

Generation of Homogeneous Antibody-Drug Conjugates (ADCs) with Reproducible Drug-to-Antibody Ratios (DAR)

For biopharmaceutical development, the high chemoselectivity of the maleimide group is critical. By reacting with engineered, solvent-accessible cysteine residues on an antibody, Alkyne-PEG4-maleimide installs a unique alkyne handle. This enables the subsequent, highly controlled attachment of an azide-modified cytotoxic payload via CuAAC. The >95% purity ensures that the final conjugate is as homogeneous as possible, a key requirement for regulatory approval and reproducible in vivo performance .

High-Throughput Screening and Library Construction Requiring Minimal Cross-Reactivity

In screening campaigns where large libraries of azide-functionalized small molecules or probes are reacted with a common thiol-containing scaffold, the exceptional specificity of the maleimide-thiol reaction (1000-fold faster than amines) is a decisive advantage . It minimizes side reactions and ensures that the alkyne handle is installed at a single, defined location, leading to cleaner reaction crudes and more reliable screening data, thus reducing false positives and negatives.

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